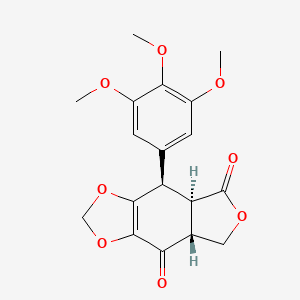

Podophyllotoxinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H18O8 |

|---|---|

Molecular Weight |

362.3 g/mol |

IUPAC Name |

(4aR,7aR,8R)-8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione |

InChI |

InChI=1S/C18H18O8/c1-21-10-4-8(5-11(22-2)15(10)23-3)12-13-9(6-24-18(13)20)14(19)17-16(12)25-7-26-17/h4-5,9,12-13H,6-7H2,1-3H3/t9-,12-,13-/m0/s1 |

InChI Key |

MEXPOKORNGUXFW-XDTLVQLUSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)C(=O)C4=C2OCO4 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=C2OCO4 |

Origin of Product |

United States |

Natural Abundance, Isolation, and Production Methodologies

Plant Sources and Geographical Distribution of Podophyllotoxinone-Producing Species

Specific Botanical Origins

This compound is primarily derived from plants of the family Berberidaceae, particularly within the genus Podophyllum. One of the main species identified as a source of this compound is Podophyllum hexandrum, commonly known as the Himalayan Mayapple. This plant is a significant botanical origin for related lignans (B1203133) as well. evitachem.com

While extensive research has focused on podophyllotoxin (B1678966), this compound is also extracted from the rhizomes of these plants. Other species within the Podophyllum genus and the closely related genus Dysosma (sometimes considered synonymous with Podophyllum) are also known producers of a variety of podophyllotoxins and may contain this compound. nih.govwikipedia.org For instance, Dysosma versipellis, native to China, is a known source of various lignans and flavonoids. wikipedia.orgnih.govplos.org

Table 1: Primary Botanical Sources of this compound-Related Lignans

| Genus | Species | Common Name | Primary Plant Part |

|---|---|---|---|

| Podophyllum | Podophyllum hexandrum | Himalayan Mayapple | Rhizomes |

The geographical distribution of these plant species is a key factor in the natural availability of this compound. Podophyllum hexandrum is indigenous to the Himalayan region. evitachem.com Dysosma versipellis is found in the damp, shady forests of south and west China. wikipedia.org The specific distribution of these plants dictates the regions where natural harvesting of this compound-containing biomass is possible.

Factors Influencing Natural Accumulation

The concentration of secondary metabolites like this compound in plants is influenced by a combination of genetic and environmental factors. While specific research on the accumulation of this compound is limited, general principles of phytochemistry suggest that the following factors are likely to play a significant role:

Growth Environment: Climatic conditions such as temperature, moisture, and relative humidity are known to affect the biosynthesis of lignans in plants. nih.gov The specific altitude and soil composition of the Himalayan regions and Chinese forests where these plants grow are also likely to contribute to the varying levels of this compound.

Genetics: The genetic makeup of individual plants and populations is a primary determinant of their capacity to produce specific secondary metabolites. Variations in the genes encoding the biosynthetic pathway enzymes would lead to different accumulation levels of this compound.

Harvesting Time: The concentration of lignans in the rhizomes of Podophyllum species can vary with the developmental stage of the plant. The timing of harvest is, therefore, a critical factor in maximizing the yield of this compound.

Extraction and Purification Techniques for this compound from Natural Biomass

The extraction of this compound from its natural plant sources typically involves a multi-step process aimed at isolating the compound from the complex mixture of phytochemicals present in the plant's rhizomes.

The general methodology involves:

Solvent Extraction: The initial step is the extraction of the active compounds from the dried and powdered rhizomes of Podophyllum species using a suitable solvent. evitachem.com

Purification: Following extraction, a series of purification techniques are employed to isolate this compound from other related lignans and plant constituents. High-Performance Liquid Chromatography (HPLC) is a key method used for the fine purification of this compound. evitachem.com

While detailed, specific protocols for this compound are not widely published, the methods used for its close analog, podophyllotoxin, provide a basis for its isolation. These often involve laborious procedures that may include solvent-solvent partitioning and various forms of chromatography.

Cell and Tissue Culture Applications for in vitro Production Research

Plant cell and tissue culture represents a potential alternative to the extraction from wild or cultivated plants for the production of valuable secondary metabolites. This approach offers the possibility of a controlled and sustainable supply, independent of geographical and environmental constraints.

Research in this area has predominantly focused on the in vitro production of podophyllotoxin through cell and organ cultures of various plant species, including Podophyllum hexandrum and Linum album. nih.govnih.gov These studies have explored the manipulation of culture conditions, such as media composition and the addition of phytohormones, to enhance the production of lignans. nih.gov

However, specific research on the targeted in vitro production of this compound is not extensively documented in scientific literature. The established cell culture systems for podophyllotoxin could potentially be adapted and optimized for the production of this compound, but this would require further investigation into the specific biosynthetic pathways and regulatory mechanisms leading to its formation.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Podophyllotoxin |

| Quercetin (B1663063) |

Biosynthetic Pathways and Metabolic Engineering of Podophyllotoxinone Precursors

Elucidation of the Shikimic Acid and Phenylpropanoid Pathway Contributions

The journey to podophyllotoxinone begins with fundamental building blocks derived from central metabolism. The shikimic acid and phenylpropanoid pathways are two interlinked routes that supply the necessary precursors for the vast array of secondary metabolites, including lignans (B1203133). nih.gov

The shikimic acid pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) into chorismate. hebmu.edu.cnacs.org This pathway is the exclusive route for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms. hebmu.edu.cnacs.org For lignan (B3055560) biosynthesis, L-phenylalanine is the key entry point into the subsequent pathway. nih.gov

The phenylpropanoid pathway commences with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. researchgate.netresearchgate.net This marks the commitment of carbon from primary metabolism to the synthesis of thousands of phenylpropanoid compounds. researchgate.net A series of subsequent enzymatic modifications, including hydroxylations and methylations, convert cinnamic acid into various hydroxycinnamic acids and their CoA-esters. researchgate.netnih.gov A key intermediate, coniferyl alcohol, is synthesized from p-coumaroyl-CoA through several reactions and has been identified as a crucial precursor in podophyllotoxin (B1678966) biosynthesis. mdpi.comresearchgate.net Ultimately, the phenylpropanoid pathway provides the C6-C3 (phenylpropanoid) units that serve as the monolignol building blocks for the lignan skeleton. researchgate.net

Identification and Characterization of Key Enzymatic Steps and Genes

Following the generation of monolignol precursors, a series of specific enzymatic reactions leads to the formation of various lignan intermediates. The pathway to this compound is reasonably well-understood up to the formation of the dibenzylbutyrolactone lignan, matairesinol (B191791), and its subsequent conversion to pluviatolide (B1678902). mdpi.comnsf.gov

The formation of the initial lignan structure involves the oxidative coupling of two coniferyl alcohol molecules. This reaction is stereochemically controlled by dirigent proteins (DPs) to produce (+)-pinoresinol. mdpi.com The pathway then proceeds through the following key, characterized steps:

Pinoresinol (B1678388) to Lariciresinol (B1674508): (+)-Pinoresinol is reduced by a pinoresinol-lariciresinol reductase (PLR) enzyme to form (+)-lariciresinol. mdpi.comtandfonline.com

Lariciresinol to Secoisolariciresinol (B192356): The same PLR enzyme further reduces (+)-lariciresinol to yield (-)-secoisolariciresinol. mdpi.comtandfonline.com

Secoisolariciresinol to Matairesinol: (-)-Secoisolariciresinol is then oxidized by secoisolariciresinol dehydrogenase (SDH) to produce the dibenzylbutyrolactone lignan (-)-matairesinol. mdpi.comtandfonline.com

Matairesinol to Pluviatolide: A critical step towards this compound precursors is the conversion of (-)-matairesinol to (-)-pluviatolide. This reaction involves the formation of a methylenedioxy bridge, a characteristic feature of many podophyllotoxin-type lignans. This conversion is catalyzed by a cytochrome P450-dependent monooxygenase. nsf.gov Specifically, the enzymes CYP719A23 from Podophyllum hexandrum and CYP719A24 from Podophyllum peltatum have been identified as being responsible for this precise transformation. nsf.gov

The elucidation of the biosynthetic pathway is intrinsically linked to the identification and characterization of the genes encoding the responsible enzymes. Many of the genes involved in the early stages of the pathway within Podophyllum species have been identified and their expression correlated with podophyllotoxin production. rsc.orgiptsalipur.org

Quantitative expression analysis of pathway genes in P. hexandrum has shown that the transcript abundance of several genes, including those for C4H and CCR, increases in correlation with podophyllotoxin content. iptsalipur.org This genetic-level analysis helps to identify potential rate-limiting steps and provides targets for metabolic engineering.

| Enzyme | Abbreviation | Gene | Function in Pathway | Reference |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | PAL | Converts L-phenylalanine to trans-cinnamic acid, the first step in the phenylpropanoid pathway. | nsf.govrsc.org |

| Cinnamate-4-Hydroxylase | C4H | C4H | Catalyzes the hydroxylation of cinnamic acid to produce p-coumaric acid. | nsf.govrsc.orgiptsalipur.org |

| Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase | HCT | HCT | Involved in the synthesis of various cinnamoyl esters, channeling intermediates through the phenylpropanoid pathway. | nsf.govrsc.org |

| Pinoresinol-Lariciresinol Reductase | PLR | PLR | Catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. | rsc.orgpomics.com |

| Secoisolariciresinol Dehydrogenase | SDH | SDH | Oxidizes secoisolariciresinol to form matairesinol. | rsc.orgpomics.com |

| Cytochrome P450 719A23/24 | CYP719A23/24 | CYP719A23/24 | Catalyzes methylenedioxy bridge formation to convert matairesinol to pluviatolide. | nsf.gov |

Despite significant progress, the complete biosynthetic pathway from pluviatolide to this compound and ultimately podophyllotoxin remains partially unelucidated. nsf.govrsc.org Knowledge of the pathway is described as fragmentary, with significant gaps in the later steps. rsc.org

Research has focused on closing these gaps. While the conversion of (-)-matairesinol to (-)-pluviatolide was a major breakthrough, the subsequent steps are less clear. nsf.gov It has been proposed that matairesinol is a key branch point, with one path leading to bursehernin (B1193898) via pluviatolide and another independent path leading to yatein. iptsalipur.org Yatein is a known precursor to deoxypodophyllotoxin, which is then hydroxylated to form podophyllotoxin. iptsalipur.orgslideshare.net However, the specific enzymes and intermediates that connect pluviatolide to these downstream products in Podophyllum are still under active investigation. It has been estimated that after the formation of pluviatolide, there could be as many as 36 additional predicted steps that have not yet been validated, representing a significant "missing link" in the pathway. rsc.org

Methodologies for Biosynthetic Pathway Investigation

A variety of techniques are employed to decipher complex biosynthetic pathways like that of this compound. These methods range from genetic analyses to direct biochemical assays using labeled compounds.

Tracer techniques are a classic and powerful method for investigating biosynthetic pathways. pomics.comnih.gov This approach involves "feeding" a plant, cell culture, or tissue with a precursor molecule that has been labeled with a stable isotope (e.g., ¹³C, ²H) or a radioisotope (e.g., ¹⁴C). slideshare.netnih.gov The metabolic fate of the label is then tracked to identify the intermediates and final products of the pathway.

In lignan biosynthesis research, this method has been invaluable.

Feeding Studies in Cell Cultures: Feeding experiments with cell cultures of Linum album used various ¹³C-labeled cinnamic acid derivatives, including ferulic acid. Analysis by HPLC coupled to tandem mass spectrometry (HPLC-MS/MS) confirmed the incorporation of the label from ferulic acid into both podophyllotoxin and its precursor, deoxypodophyllotoxin. nih.govresearchgate.net

Administration to Plant Tissues: In studies on Anthriscus sylvestris, administration of [¹³C]phenylalanine and deuterium-labeled lignans to the plant established the biosynthetic route from matairesinol to yatein. iptsalipur.org Similarly, deuterium- and ¹³C-labeled precursors were administered to sapwood sticks of Cryptomeria japonica and analyzed by gas chromatography-mass spectrometry (GC-MS) to confirm their assimilation into lignan structures. biorxiv.org

Verification in Microorganisms: To verify the phenylpropanoid pathway in the fungus Phomopsis sp., ¹³C stable isotope-labeled glucose and phenylalanine were used as substrates. The resulting labeled intermediates were traced using high-resolution mass spectrometry, providing a reliable verification of the mass flow through the proposed pathway.

These techniques, by allowing researchers to follow the precise transformation of atoms from a known starting material to a final product, provide unambiguous evidence for proposed biosynthetic steps.

Application of Isolated Organ and Tissue Culture Systems

The use of isolated organ and tissue culture systems provides a controlled environment to study and optimize the production of podophyllotoxin and its precursors. agriculturejournal.orgalayen.edu.iqmdpi.com These in vitro techniques allow for the cultivation of plant cells, tissues, or organs, offering a platform to investigate biosynthetic pathways and enhance the yield of desired secondary metabolites. alayen.edu.iqslideshare.net

Plant tissue culture begins with the selection of a suitable explant—a piece of plant tissue such as a leaf, stem, or root. This explant is then cultured on a nutrient-rich medium under sterile conditions. agriculturejournal.org The composition of the medium, particularly the balance of plant growth regulators like auxins and cytokinins, is crucial for inducing cell division and differentiation. alayen.edu.iqscribd.com For instance, a higher concentration of auxins often promotes the formation of a callus, an undifferentiated mass of cells, while a different hormonal balance can encourage the development of differentiated structures like roots or shoots. scribd.comgoogle.com

Researchers have successfully established cell cultures of various plants, including Podophyllum hexandrum and Linum album, to produce podophyllotoxin. researchgate.netnih.gov Studies have shown that organ cultures, such as those of leaves and roots, can also be effective. For example, leaf and root cultures of Digitalis lanata have been shown to produce cardenolides, with digoxin (B3395198) levels increasing as the tissues age. fao.org Similarly, renewed organ differentiation from callus tissues of Digitalis purpurea led to the formation of cardenolides. fao.org

A significant advantage of tissue culture is the ability to manipulate the culture conditions to maximize the production of specific compounds. mdpi.com This includes optimizing the nutrient medium, pH, temperature, and light. Furthermore, feeding precursor molecules into the culture can significantly boost the yield of the final product. In Podophyllum hexandrum cell suspension cultures, the addition of coniferyl alcohol, a precursor, increased podophyllotoxin production from 0.003% to 0.013% of the cell's dry weight. scribd.com

Liquid culture systems, where cells or tissues are submerged in a liquid nutrient medium, offer potential for large-scale production. agriculturejournal.org While these systems are excellent for growing undifferentiated cell suspension cultures, they can be less effective for the development of differentiated plant systems. agriculturejournal.org

Table 1: Examples of in vitro systems for secondary metabolite production

| Plant Species | Culture Type | Target Metabolite | Key Findings |

|---|---|---|---|

| Podophyllum hexandrum | Cell suspension culture | Podophyllotoxin | Addition of coniferyl alcohol increased production. scribd.com |

| Linum album | Cell culture | Podophyllotoxin | High accumulation of podophyllotoxin was achieved. nih.gov |

| Digitalis lanata | Organ culture (leaves and roots) | Cardenolides (Digoxin) | Digoxin levels increased with tissue age. fao.org |

| Digitalis purpurea | Organ culture from callus | Cardenolides | Renewed organ differentiation led to cardenolide formation. fao.org |

| Callitris drummondii | Cell suspension culture | Podophyllotoxin-β-D-glucose | Accumulated the glycosylated form of podophyllotoxin. scribd.com |

Use of Mutant Strains in Biogenetic Studies

The utilization of mutant strains is a powerful technique for elucidating biosynthetic pathways. slideshare.net By creating mutations that block a specific enzymatic step, researchers can cause the accumulation of the intermediate substrate of that enzyme. This allows for the identification and isolation of pathway intermediates, providing crucial insights into the sequence of reactions.

While constructing mutants in Podophyllum is challenging due to its slow growth and large genome, the principle remains a valuable tool in biosynthetic research. nih.gov In other organisms, such as mammalian cell lines, mutants resistant to podophyllotoxin have been selected to study mechanisms of drug resistance. capes.gov.br These studies, while not directly focused on the biosynthesis of this compound, demonstrate the utility of mutant selection in understanding cellular processes related to the compound. capes.gov.br

The frequency of these podophyllotoxin-resistant mutants can be increased by treating the cells with mutagens like ethyl methanesulfonate (B1217627) and N-methyl-N'-nitro-N-nitrosoguanidine, providing a dose-dependent response that is useful for quantitative mutagenesis studies. capes.gov.br This approach of using mutant strains helps to identify specific genes and enzymes involved in a pathway, which is a critical step before metabolic engineering strategies can be applied. slideshare.net

Strategies for Enhanced Production via Metabolic Engineering

Metabolic engineering offers promising strategies to enhance the production of valuable compounds like this compound by manipulating the plant's own genetic machinery or by introducing the biosynthetic pathway into a more manageable host organism. researchgate.net

Genetic Interventions in Native this compound-Producing Plants

Genetic engineering of native podophyllotoxin-producing plants, such as Podophyllum species, aims to increase the yield of the desired compound. slideshare.net This can be achieved through several approaches, including the overexpression of key enzymes in the biosynthetic pathway or the downregulation of competing pathways.

Identifying the genes that encode the enzymes in the podophyllotoxin pathway is the first critical step. nih.gov This is often a laborious process due to the complexity of plant genomes. nih.gov For Podophyllum hexandrum, researchers have used RNA sequencing (RNA-Seq) to identify candidate genes by looking for those with expression profiles similar to known podophyllotoxin biosynthetic genes. nih.gov Wounding the leaves of P. hexandrum has been shown to upregulate the expression of these genes, leading to the accumulation of precursors like (–)-yatein and (–)-deoxypodophyllotoxin. nih.gov

Once candidate genes are identified, they can be overexpressed in the plant to increase the flow through the biosynthetic pathway. This can lead to higher concentrations of the final product. Conversely, techniques like antisense or RNA interference can be used to suppress the expression of genes in pathways that compete for the same precursor molecules, thereby redirecting more of the precursors towards this compound synthesis. slideshare.net

Heterologous Expression Systems for Precursor and Compound Production (e.g., Nicotiana benthamiana)

Heterologous expression, the process of introducing a gene or a set of genes from one species into another, provides an alternative to relying on the native plant for production. nih.gov This approach is particularly advantageous when the native plant is slow-growing, has a complex genome, or produces low yields of the desired compound. nih.govfrontiersin.org

Nicotiana benthamiana, a species of tobacco, has emerged as a popular and effective heterologous expression system for plant natural products. nih.govmpg.de It is relatively easy to work with and can be used for transient expression, allowing for the rapid screening and functional validation of candidate genes. nih.govcornell.edu The process typically involves using Agrobacterium tumefaciens to deliver the genes of interest into the plant's cells. researchgate.net

Researchers have successfully reconstituted parts of the podophyllotoxin biosynthetic pathway in N. benthamiana. For example, by co-expressing several enzymes from P. hexandrum, including cytochromes P450 and O-methyltransferases, they were able to convert intermediates like (–)-matairesinol into downstream products. nih.gov This step-by-step co-expression of enzymes allows for the piecemeal deciphering of the pathway. nih.gov

The efficiency of heterologous expression can be significantly enhanced. For instance, the "Tsukuba system" utilizes a geminiviral replication mechanism to boost the expression of target proteins in N. benthamiana. frontiersin.org Using this system, the yield of oleanolic acid, a triterpenoid, was increased over 13-fold compared to conventional methods. frontiersin.org Such powerful expression systems hold great promise for the high-yield production of complex molecules like this compound and its precursors. frontiersin.org

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Podophyllotoxinone

The total synthesis of podophyllotoxin (B1678966) and its congeners, including the ketone intermediate this compound, represents a significant achievement in organic chemistry. These synthetic routes are crucial for providing access to these molecules independent of their natural sources and for enabling the creation of analogues that are not accessible through semisynthesis. rsc.org

One notable approach to the core structure of podophyllotoxin involves a key intramolecular alkene arylation step. A synthesis of (-)-Podophyllotoxin, which proceeds through a ketone intermediate analogous to this compound, illustrates this strategy. organic-chemistry.org The process begins by establishing the required stereochemistry through methods like conjugate addition to an oxazoline. organic-chemistry.org A critical step involves an aryl transfer reaction, which is initiated by a silyl (B83357) radical addition to a thiocarbonyl group. This generates a benzylic radical that subsequently adds to an arene ring, forming the crucial aryltetralin core of the molecule. organic-chemistry.org The resulting intermediate can then be oxidized to a ketone, which is a direct precursor (this compound) that can be converted to podophyllotoxin. organic-chemistry.org Such total synthesis strategies provide a blueprint for constructing the complex tetracyclic core with precise stereochemical control. rsc.org

Semisynthesis of this compound Analogues from Natural Precursors

Given the structural complexity of this compound, semisynthesis starting from the naturally abundant podophyllotoxin is a highly practical and widely used strategy for generating novel analogues. researchgate.net Podophyllotoxin, extracted from plants of the Podophyllum species, serves as a versatile starting material. rsc.orgresearchgate.net Chemical modifications of this natural precursor have led to the development of clinically important drugs. nih.gov

The semisynthetic process often involves modifications at key positions of the podophyllotoxin skeleton. For instance, the stereochemistry at the C-4 position can be altered to transform podophyllotoxin into its epimer, epipodophyllotoxin. nih.gov This epimer is a crucial intermediate for the synthesis of widely used derivatives. researchgate.net Further modifications, such as demethylation at the 4'-position of the E-ring, yield 4′-demethylepipodophyllotoxin (DEPPT), another key precursor for creating a diverse range of analogues. nih.gov These semisynthetic strategies leverage the readily available natural scaffold to explore structure-activity relationships and develop new compounds. researchgate.net

Development of Novel Synthetic Methodologies

The pursuit of more efficient and versatile methods for constructing the this compound framework has led to the development of innovative synthetic methodologies. These include one-pot multicomponent reactions and specific pathways for ring modifications, which streamline the synthesis process and facilitate the creation of diverse molecular libraries.

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer a highly efficient route to complex molecules. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of 4-aza-podophyllotoxin derivatives, which are analogues where the C-4 carbon is replaced by a nitrogen atom. A one-pot, three-component reaction has been developed using benzaldehydes, 1,3-cyclohexanediones, and anilinolactones. researchgate.netkashanu.ac.ir This reaction proceeds in the presence of a catalyst like alum and often utilizes green media such as ionic liquids (e.g., 1-butyl-3-methylimidazolium triflate). kashanu.ac.ir The methodology is valued for its mild reaction conditions, use of inexpensive catalysts, high yields, and simple workup procedures, making it a powerful tool for generating libraries of this compound analogues. researchgate.netkashanu.ac.ir

| Reactant 1 (Benzaldehyde) | Reactant 2 (Cyclohexanedione) | Reactant 3 (Anilinolactone) | Catalyst/Solvent | Yield |

|---|---|---|---|---|

| 3-Bromobenzaldehyde | Dimedone | 3-(4-methylphenylamino)furan-2(5H)-one | Alum / [bmim]OTf | High |

| Various Benzaldehydes | 1,3-Cyclohexanediones | Anilinolactones | Alum / Ionic Liquid | High to Excellent |

Specific synthetic routes have been devised to construct key intermediates for this compound analogues. The "chalcone route" is a notable example used to synthesize tetralone esters, which are precursors to the aryltetralin core of this compound. m-hikari.comresearchgate.net This multi-step pathway is attractive due to its simple operating conditions and the ready availability of the starting materials.

The process typically involves three key steps:

Chalcone (B49325) Formation : An acetophenone (B1666503) derivative undergoes a Claisen-Schmidt condensation reaction with a substituted benzaldehyde (B42025) (such as 3,4,5-trimethoxybenzaldehyde) in the presence of a base like potassium hydroxide (B78521) to produce a chalcone in high yield.

Cyclopropyl (B3062369) Ketone Synthesis : The chalcone is then reacted with reagents like diiodomethane (B129776) in the presence of a Zn-Cu couple (Simmons-Smith reaction) or with ethyl chloroacetate (B1199739) and sodium powder to form a cyclopropyl ketone or a cyclopropyl ketoester, respectively. m-hikari.com

Intramolecular Cyclization : The final step involves an intramolecular Friedel-Crafts alkylation or a similar cyclization of the cyclopropyl intermediate, often catalyzed by an acid like p-toluenesulfonic acid or stannic chloride, to yield the desired tetralone structure. m-hikari.com This route allows for modifications on what will become the A and E rings of the final this compound analogue by using appropriately substituted acetophenones and benzaldehydes. m-hikari.comsemanticscholar.org

Design and Synthesis of this compound Derivatives and Hybrid Molecules

The this compound scaffold serves as a versatile template for the design and synthesis of a vast array of derivatives and hybrid molecules. nih.gov By systematically modifying different parts of the molecule, researchers can fine-tune its properties.

Chemical modifications are strategically performed at various positions on the this compound skeleton to explore structure-activity relationships. nih.gov

C-4 Position : The C-4 position on the C-ring is a major focus for modification. nih.gov A variety of derivatives have been synthesized by introducing different functional groups at this position. Standard esterification reactions, using acid chlorides or anhydrides, have been employed to create a series of C-4 ester analogues, including acetate (B1210297), propanoate, and isobutyrate esters. nih.govchemrxiv.org Studies have shown that increasing the steric bulk of the ester substituent at the C-4 position can lead to a decrease in cytotoxic activity. chemrxiv.orgchemrxiv.org Besides esters, other groups like alkyl, amidomethyl, and aminoethyl moieties have been introduced, leading to compounds with varying biological profiles. nih.gov

| Compound Type | Substituent at C-4 | Synthetic Method | Key Finding |

|---|---|---|---|

| Ester Analog | Acetate, Propanoate | Esterification | Shorter, unbranched esters are tolerated. chemrxiv.org |

| Ester Analog | Isobutyrate, Pivaloate, Hexanoate | Esterification | Bulkier ester substituents lead to a significant loss of antiproliferative activity. chemrxiv.org |

| Carbon Analog | Alkyl groups | Multi-step synthesis | Demonstrated cytotoxicity equal to etoposide (B1684455). nih.gov |

| Nitrogen Analog | Aminoethyl groups | Multi-step synthesis | Screened for cytotoxic activity. nih.gov |

C-ring : Modifications to the C-ring itself, beyond the C-4 position, have also been explored. For example, substitutions at the C-7 position can be tolerated. However, aromatization of the C-ring, which results in a loss of chirality, generally leads to derivatives that are less potent or completely inactive. nih.gov

D-lactone ring : The D-lactone ring is critical for the biological activity of many this compound derivatives. nih.gov Modifications to this ring, such as converting the lactone to a lactam (containing a nitrogen atom instead of oxygen), have been investigated to create novel analogues. researchgate.net The integrity of this ring is often considered essential, as derivatives lacking it may show a different mechanism of action or reduced potency. nih.gov

E-trimethoxyphenyl ring : The 3,4,5-trimethoxyphenyl E-ring is another site for synthetic modification. Analogues have been synthesized where these methoxy (B1213986) groups are replaced with other substituents, such as hydrogen, a single methoxy group, or a nitro group. m-hikari.comsemanticscholar.org Additionally, p-demethylated E-ring analogues have been shown to exhibit better potency than their corresponding methylated counterparts in some series. researchgate.net These modifications are often incorporated during the synthesis, for example, by using a differently substituted benzaldehyde in the chalcone route. m-hikari.com

Molecular Hybridization with Other Bioactive Scaffolds

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive molecules into a single new chemical entity. This approach aims to create hybrid compounds with improved affinity, better efficacy, and potentially novel mechanisms of action or reduced toxicity. For the podophyllotoxin scaffold, this has been a fruitful strategy, with most modifications occurring at the C-4 hydroxyl position of podophyllotoxin.

Formononetin (B1673546): Hybrids of podophyllotoxin and formononetin, an O-methylated isoflavone (B191592) with known anticancer properties, have been synthesized and evaluated. nih.govmdpi.com The synthesis typically involves creating a linker between the C-4 position of podophyllotoxin and the hydroxyl group of formononetin. mdpi.comresearchgate.net Studies on these hybrids have shown potent cytotoxicity against various cancer cell lines. For instance, one study identified a hybrid, compound 10a, which exhibited an IC₅₀ value of 0.753 μM against the A549 lung tumor cell line, making it more than 2.5 times more effective than the parent podophyllotoxin. nih.gov These hybrids have been shown to inhibit the growth, migration, and invasion of lung cancer cells. nih.gov

Epigallocatechin-3-gallate (EGCG): EGCG, the primary active polyphenol in green tea, is known for its antioxidant and antitumor features. nih.gov Researchers have synthesized podophyllotoxin-EGCG derivatives that demonstrated significant antiproliferative activity. nih.gov Among a series of these hybrids, a non-methylated EGCG-podophyllotoxin conjugate showed potent activity against the A549 cell line with an IC₅₀ value of 2.2 µM. nih.gov A methylated version also displayed notable cytotoxicity against the same cell line, with an IC₅₀ value of 10 µM. nih.gov

Ligustrazine: Ligustrazine (tetramethylpyrazine) is an alkaloid extracted from the Chinese herb Ligusticum wallichii with a range of pharmacological effects, including neuroprotective and anticancer activities. nih.gov Hybrid molecules have been created by connecting ligustrazine to the podophyllotoxin skeleton. The synthesis strategy involved oxidizing one of the methyl groups on ligustrazine to a carboxylic acid, which was then linked to the C-4 hydroxyl of podophyllotoxin, often using L-α-amino acids as spacers. nih.gov The resulting podophyllotoxin–amino acid–ligustrazine derivatives showed enhanced selectivity against tumor cell lines compared to their precursor molecules. nih.gov

Tetrahydrocurcumin (B193312): As a major metabolite of curcumin, tetrahydrocurcumin possesses anticancer and antioxidant properties. nih.govnih.gov Novel hybrids linking tetrahydrocurcumin and podophyllotoxin have been synthesized. nih.govnih.gov These molecular combinations aim to leverage the biological activities of both parent compounds to create more potent anticancer agents.

Table 1: Selected Podophyllotoxin Hybrids and their Biological Activity

| Hybrid Scaffold | Linkage Strategy | Target Cell Line | Reported IC₅₀ Value | Reference |

|---|---|---|---|---|

| Formononetin | Linker between podophyllotoxin C-4 and formononetin hydroxyl | A549 (Lung Cancer) | 0.753 µM | nih.gov |

| EGCG (non-methylated) | Conjugate | A549 (Lung Cancer) | 2.2 µM | nih.gov |

| EGCG (methylated) | Conjugate | A549 (Lung Cancer) | 10 µM | nih.gov |

| Ligustrazine | α-amino acid linker between podophyllotoxin C-4 and ligustrazine | Various | Showed good selectivity against tumor cells | nih.gov |

| Tetrahydrocurcumin | Click Chemistry | HCT-116 (Colon) | 17.86 µM | nih.gov |

Stereochemical Considerations in Derivative Synthesis

The stereochemistry of the podophyllotoxin skeleton is fundamental to its biological activity, and thus, a critical consideration in any synthetic or derivatization strategy.

The parent podophyllotoxin molecule possesses four contiguous chiral centers (at positions C-1, C-2, C-3, and C-4), which define its three-dimensional structure. The conversion to this compound involves the oxidation of the hydroxyl group at C-4 to a ketone. This transformation is a significant stereochemical event as it leads to the loss of the chiral center at the C-4 position.

Key stereochemical features that are crucial for the biological activity of podophyllotoxin and its derivatives include:

The trans-Lactone: The stereochemical arrangement between the hydrogen atoms at C-2 and C-3 results in a thermodynamically stable trans-fused lactone ring. This configuration is considered essential for cytotoxic activity. Epimerization to the more stable cis-lactone, as seen in epipodophyllotoxin, leads to a significant loss of activity.

Configuration at C-4: In the synthesis of derivatives from podophyllotoxin (as discussed in the molecular hybridization section), the stereochemistry at the C-4 position is paramount. The two possible epimers, with the substituent in the α (axial) or β (equatorial) position, often exhibit vastly different biological profiles. The bulky trimethoxyphenyl ring at C-1 typically provides steric hindrance that directs incoming nucleophiles to the β-position, leading to the formation of the β-epimer as the major product. This stereochemical control is a recurring theme in the synthesis of active analogues like etoposide.

Therefore, whether conducting a total synthesis of the this compound core or performing semi-synthetic modifications on the related podophyllotoxin scaffold, strict control over the stereochemistry of the tetracyclic core is a primary challenge and a determinant of the resulting compound's biological function.

Molecular and Cellular Mechanisms of Action

Interaction with Microtubules and Tubulin Dynamics

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. scbt.com Podophyllotoxinone's interference with microtubule function is a cornerstone of its mechanism of action.

This compound inhibits the formation of microtubules by binding to tubulin, the protein subunit that polymerizes to form these structures. scbt.comnih.gov This binding prevents the assembly of tubulin dimers into microtubules, a process critical for their function. scbt.com Research indicates that podophyllotoxin (B1678966) and its derivatives bind to the colchicine (B1669291) site on the β-tubulin subunit. scbt.comnih.govwikipedia.org This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly. spandidos-publications.com The binding of this compound to tubulin can lead to the formation of a tubulin-GTP-podophyllotoxin ternary complex, which causes the complete disassembly of existing microtubules. nih.gov Even at substoichiometric concentrations, it can cause partial disassembly of microtubules. nih.gov This inhibition of tubulin polymerization is a key factor in the compound's ability to halt cell division. nih.gov

Table 1: Effects of Podophyllotoxin Analogs on Tubulin Polymerization

| Compound | Target | Effect on Tubulin Polymerization | Reference |

|---|---|---|---|

| Podophyllotoxin (PTOX) | Colchicine domain on β-tubulin | Inhibition of polymerization | nih.gov |

| 4-MP-PTOX | Tubulin | Stronger inhibition than PTOX | nih.gov |

| 4-TG-PTOX | Tubulin | Stronger inhibition than PTOX | nih.gov |

| Colchicine | Colchicine site on β-tubulin | Inhibition of polymerization | nih.gov |

The mitotic spindle, a complex structure composed of microtubules, is responsible for separating chromosomes during mitosis. wikipedia.orgnih.gov By inhibiting tubulin polymerization, this compound directly disrupts the formation and function of the mitotic spindle. spandidos-publications.comnih.gov This interference with the mitotic spindle leads to an arrest of the cell cycle, preventing cells from completing division. spandidos-publications.comnih.gov The disruption of the spindle triggers a cellular checkpoint, halting mitosis and potentially leading to programmed cell death (apoptosis). nih.gov

Modulation of DNA Topoisomerase II Activity

DNA topoisomerase II is an enzyme that plays a critical role in managing the topological state of DNA, which is essential for processes like DNA replication, transcription, and chromosome segregation. researchgate.netpreprints.orgresearchgate.net this compound and its derivatives also exert their effects by targeting this crucial enzyme. researchgate.net

This compound and its analogs act as inhibitors of DNA topoisomerase II. researchgate.netbiomedpharmajournal.org These compounds interfere with the enzyme's catalytic cycle, preventing it from resealing the DNA strands after it has created a transient double-strand break. biomedpharmajournal.orgus.es This inhibition can occur through different mechanisms. Some derivatives, known as topoisomerase II poisons, stabilize the "cleavable complex," which is an intermediate state where the enzyme is covalently bound to the broken DNA ends. biomedpharmajournal.orgus.es Others act as true catalytic inhibitors, interfering with the enzyme's function without stabilizing this complex. us.esmdpi.com The inhibition of topoisomerase II's catalytic activity is a significant contributor to the compound's biological effects. researchgate.netnih.gov

Table 2: Topoisomerase II Inhibitors and their Mechanisms

| Inhibitor Class | Mechanism of Action | Example Compounds | Reference |

|---|---|---|---|

| Topoisomerase II Poisons | Stabilize the cleavable complex between the enzyme and DNA. | Etoposide (B1684455), Teniposide (B1684490) | biomedpharmajournal.org |

| Catalytic Inhibitors | Interfere with the catalytic cycle without stabilizing the cleavable complex. | ICRF-193 | us.es |

A direct consequence of inhibiting topoisomerase II is the accumulation of DNA strand breaks. biomedpharmajournal.org By stabilizing the cleavable complex, this compound and its derivatives effectively convert a transient and necessary enzymatic step into a permanent DNA lesion. biomedpharmajournal.orgnih.govnih.gov This leads to the formation of both single and double-strand DNA breaks. biomedpharmajournal.orgoncotarget.com The persistence of these breaks triggers DNA damage response pathways, which can ultimately lead to cell death if the damage is too extensive to be repaired. nih.govoncotarget.comresearchgate.net

Cell Cycle Perturbation and Arrest Mechanisms

The combined effects of microtubule disruption and DNA damage lead to significant perturbations in the cell cycle. Cells have intricate checkpoint mechanisms that monitor the integrity of cellular processes, and the damage induced by this compound activates these checkpoints. nih.govmdpi.com

The disruption of the mitotic spindle directly leads to an arrest in the G2/M phase of the cell cycle. nih.govkoreascience.krnih.gov This is a critical checkpoint where the cell ensures that chromosomes are properly aligned before proceeding to cell division. ous-research.no The presence of damaged DNA, resulting from topoisomerase II inhibition, also contributes to this G2/M arrest. researchgate.netkoreascience.kr The cell cycle arrest provides time for the cell to attempt repairs; however, if the damage is irreparable, it can trigger apoptosis. koreascience.krmdpi.com Studies have shown that treatment with podophyllotoxin derivatives leads to an accumulation of cells in the G2/M phase, a hallmark of its mechanism of action. nih.govkoreascience.krmdpi.commdpi.com

Induction of G2/M Phase Arrest

This compound has been identified as an agent that causes cell cycle arrest at the G2/M phase. This phase is a critical checkpoint where the cell ensures it is ready for mitosis. Research shows that this compound, isolated from sources like Dysosma versipellis and Sinopodophyllum emodi, inhibits the proliferation of various cancer cell lines by blocking them at this stage. cjnmcpu.comalliedacademies.org In studies involving human prostate cancer cells (PC3 and DU145) and K562 leukemia cells, treatment with this compound led to a significant accumulation of cells in the G2/M phase. cjnmcpu.comalliedacademies.orgnih.gov This arrest is a primary mechanism of its inhibitory action, preventing cancer cells from dividing and proliferating. cjnmcpu.comnih.gov The compound achieves this, in part, by inhibiting tubulin polymerization, a key process for the formation of the mitotic spindle. cjnmcpu.comnih.gov

| Cell Line | Cell Type | Observed Effect | Source |

|---|---|---|---|

| PC3 | Human Prostate Cancer | Arrested cells at G2/M phase | cjnmcpu.comnih.gov |

| DU145 | Human Prostate Cancer | Arrested cells at G2/M phase | cjnmcpu.comnih.gov |

| K562 | Human Myelogenous Leukemia | Increased proportion of cells in G2/M phase | alliedacademies.org |

Regulation of Cell Cycle Checkpoints and Related Proteins (e.g., CDK1, cyclin B1)

The arrest of the cell cycle in the G2/M phase is tightly controlled by a complex network of proteins, notably Cyclin-Dependent Kinase 1 (CDK1) and its regulatory partner, cyclin B1. The activity of the CDK1/cyclin B1 complex is essential for entry into mitosis. nih.govabcam.com Research on compounds structurally related to this compound provides insight into its likely mechanism. For instance, the regulatory mechanism of deoxypodophyllotoxin, which is structurally similar, involves the modulation of proteins such as cyclin B1, CDK1, and the phosphatase CDC25c to induce G2/M arrest. researchgate.net It has been reported that the mechanism by which this compound inhibits prostate cancer cell proliferation in the G2/M phase is similar to this process. researchgate.net By interfering with the function of these key regulatory proteins, this compound effectively halts the cell's progression into mitosis.

Apoptosis and Programmed Cell Death Induction

Beyond halting cell division, this compound actively induces apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

Activation of Caspase Cascades (e.g., caspase-3, -8, -9)

A key event in the execution of apoptosis is the activation of a family of proteases known as caspases. nih.govcreative-diagnostics.com These enzymes are responsible for the systematic dismantling of the cell. creative-diagnostics.com A high-throughput screening of podophyllotoxin-related compounds, including this compound (identified as P8 in the study), demonstrated its ability to induce apoptosis through the activation of caspase-3. nih.gov Caspase-3 is a critical executioner caspase, and its activation is a hallmark of apoptosis. nih.gov The study utilized a specialized HeLa cell line with a fluorescent sensor that detects caspase-3 activation, confirming that this compound is among the derivatives capable of initiating this proteolytic cascade. nih.gov

Mitochondrial Pathway Involvement (e.g., MMP, cyt-c expression)

Apoptosis is often initiated through the intrinsic, or mitochondrial, pathway. This pathway is triggered by cellular stress and involves the permeabilization of the mitochondrial outer membrane (MOMP), a point of no return for the cell. assaygenie.comabcam.cn This leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytosol. researchgate.netresearchgate.netscielo.org.ar Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex called the apoptosome, which in turn activates the initiator caspase-9. researchgate.netwikipedia.org Activated caspase-9 then proceeds to activate executioner caspases like caspase-3, linking the mitochondrial events to the final stages of cell death. researchgate.netwikipedia.org Studies on the parent compound, podophyllotoxin, have shown that its treatment of cancer cells triggers a significant loss of mitochondrial membrane potential (MMP) and the subsequent release of cytochrome c into the cytosol, indicating the engagement of this pathway. researchgate.net

Effects on Cellular Signaling Pathways

This compound's influence extends to the modulation of key signaling pathways that regulate cell growth, stress response, and survival.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38, ERK, JNK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for transducing extracellular signals into cellular responses, including proliferation, differentiation, and apoptosis. nih.govnumberanalytics.com The MAPK family includes several key kinases such as p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK). numberanalytics.com Research into related compounds has shown that the p38 MAPK pathway, which is often activated by stress stimuli, can lead to apoptosis. nih.gov Specifically, podophyllotoxin has been found to induce apoptosis in colorectal cancer cells through a mechanism dependent on the p38 MAPK signaling pathway. nih.gov Furthermore, podophyllotoxin treatment has been observed to increase the phosphorylation, and thus activation, of both JNK and p38. researchgate.net While direct primary research on this compound's specific effects on each MAPK is limited, it is known to be associated with the MAPK/ERK signaling cascade, suggesting its mechanism of action involves the modulation of this critical network. molnova.com

| Mechanism | Specific Target/Effect | Compound Studied | Source |

|---|---|---|---|

| Cell Cycle Arrest | Induction of G2/M phase block | This compound | cjnmcpu.comalliedacademies.orgnih.gov |

| Cell Cycle Regulation | Modulation of Cyclin B1, CDK1 (by similarity) | This compound / Deoxypodophyllotoxin | researchgate.net |

| Apoptosis Induction | Activation of Caspase-3 | This compound | nih.gov |

| Mitochondrial Pathway | Loss of MMP, Cytochrome c release | Podophyllotoxin | researchgate.net |

| Signaling Modulation | Activation of p38 MAPK pathway | Podophyllotoxin | nih.gov |

| Signaling Modulation | Phosphorylation of JNK and p38 | Podophyllotoxin | researchgate.net |

Regulation of Transcription Factors (e.g., CREB-1)

This compound's influence on cellular processes extends to the regulation of key transcription factors, including the cAMP response element-binding protein (CREB-1). CREB-1 is a cellular transcription factor that, upon activation, binds to specific DNA sequences known as cAMP response elements (CREs), thereby modulating the transcription of downstream genes. nih.gov This process is pivotal in various cellular functions.

Activation of CREB-1 is typically initiated by a diverse range of extracellular signals that trigger intracellular signaling cascades. nih.gov These cascades involve various protein kinases that phosphorylate CREB-1 at a specific serine residue (Ser133), a crucial step for its transcriptional activity. nih.gov Once phosphorylated, CREB-1 recruits coactivators, such as the CREB-binding protein (CBP), to the transcription machinery, initiating gene expression. nih.govwikipedia.org

In the context of certain cellular environments, the regulation of CREB-1 is a dynamic process. For instance, in Sertoli cells, the levels of CREB fluctuate cyclically. nih.gov Hormonal signals can activate the cAMP signaling pathway, leading to CREB-1 activation and a subsequent positive feedback loop where CREB-1 promotes its own expression. nih.gov This sustained activation is essential for the transcription of genes required for specific cellular differentiation processes. nih.gov Conversely, the expression of inhibitory isoforms can down-regulate CREB-1 activity, resetting it to a basal state. nih.gov Research on podophyllotoxin, a related lignan (B3055560), has shown that it can affect the activity of signaling pathways that are known to interact with CREB-1. spandidos-publications.com

Influence on DNA Damage Response Pathways (e.g., ATM/p53/p21, γ-H2AX)

This compound has been investigated for its role in modulating the intricate network of pathways that govern the cellular response to DNA damage. This response is a critical defense mechanism that detects DNA lesions, signals their presence, and promotes either cell cycle arrest to allow for repair or apoptosis if the damage is irreparable.

A key signaling cascade involved in the DNA damage response is the ATM/p53/p21 pathway. Upon detection of DNA double-strand breaks (DSBs), the ataxia telangiectasia mutated (ATM) kinase is activated. mdpi.com Activated ATM then phosphorylates a series of downstream targets, including the tumor suppressor protein p53. mdpi.commedsci.org Phosphorylation stabilizes and activates p53, enabling it to function as a transcription factor. mdpi.com One of the primary target genes of p53 is CDKN1A, which encodes the p21 protein. mdpi.commedsci.org The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints, by inhibiting the activity of cyclin-CDK complexes. mdpi.commedsci.org This pause in the cell cycle provides an opportunity for the cell to repair the damaged DNA.

Another critical event in the DNA damage response is the phosphorylation of the histone variant H2AX at serine 139, resulting in the formation of γ-H2AX. medsci.orgnih.govbiotechrep.ir This modification occurs rapidly at the sites of DNA DSBs and serves as a docking platform to recruit a multitude of DNA damage response and repair proteins to the lesion. mdpi.combiotechrep.ir The formation of nuclear γ-H2AX foci is considered a sensitive biomarker for the presence of DNA DSBs. biotechrep.ir Studies have shown that H2AX is required for p21-induced cell cycle arrest following replication stress, highlighting its role in the p53/p21 pathway. nih.govnih.gov In some cellular contexts, the activation of the DNA damage signaling pathway, marked by increased expression of phosphorylated ATM and γ-H2AX, is a crucial component of the cellular response to therapeutic agents. medsci.org

| Key Protein | Role in DNA Damage Response |

| ATM | A kinase that is activated by DNA double-strand breaks and phosphorylates key downstream proteins like p53. mdpi.commedsci.org |

| p53 | A tumor suppressor protein and transcription factor that is activated by ATM and induces the expression of genes like p21. mdpi.com |

| p21 | A cyclin-dependent kinase inhibitor that is induced by p53 and causes cell cycle arrest to allow for DNA repair. mdpi.commedsci.org |

| γ-H2AX | A phosphorylated form of the histone H2AX that marks the sites of DNA double-strand breaks and recruits repair proteins. medsci.orgbiotechrep.ir |

Investigation of Drug Resistance Mechanisms

A significant area of research focuses on understanding and overcoming multidrug resistance (MDR), a phenomenon where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. oaepublish.com

Effects on Drug Efflux Pumps (e.g., P-gp, mdr-1 expression)

One of the primary mechanisms contributing to MDR is the enhanced efflux of chemotherapeutic drugs from cancer cells, mediated by ATP-binding cassette (ABC) transporters. nih.govnih.gov Among these, P-glycoprotein (P-gp), encoded by the ABCB1 (also known as MDR1) gene, is a prominent member. mdpi.comnih.govwikipedia.org P-gp is a transmembrane efflux pump that utilizes the energy from ATP hydrolysis to actively transport a wide variety of hydrophobic drugs out of the cell. nih.govnih.gov This action reduces the intracellular drug concentration to sub-therapeutic levels, thereby diminishing their cytotoxic efficacy. wikipedia.org

The expression of the MDR1 gene and the subsequent production of P-gp can be influenced by various cellular signaling pathways. For instance, activation of protein kinase C (PKC) has been shown to increase the expression of MDR1 at both the mRNA and protein levels in various cell lines. nih.gov This suggests that the PKC-mediated pathway plays a role in regulating P-gp expression and, consequently, in the development of MDR. nih.gov The clinical relevance of P-gp is underscored by the correlation between its expression in tumors and a poor response to chemotherapy. nih.gov

Mechanisms of Overcoming Multidrug Resistance (MDR) in Research Models

Researchers are actively exploring various strategies to circumvent MDR in preclinical models. oaepublish.com A primary approach involves the development of inhibitors that can block the function of drug efflux pumps like P-gp. nih.gov By inhibiting these pumps, the intracellular accumulation of chemotherapeutic agents can be restored, thereby sensitizing resistant cells to treatment.

Another promising strategy is the use of nano-drug delivery systems. oaepublish.comnih.gov Nanoparticles can be engineered to encapsulate anticancer drugs, protecting them from premature degradation and recognition by efflux pumps. nih.govmdpi.com These delivery systems can enhance the targeted delivery of drugs to tumor tissues and facilitate their release directly inside cancer cells, thus bypassing the efflux mechanisms. nih.govmdpi.com

| Strategy to Overcome MDR | Mechanism of Action |

| P-gp Inhibitors | Block the function of the P-glycoprotein efflux pump, leading to increased intracellular drug accumulation. nih.gov |

| Nano-drug Delivery Systems | Encapsulate drugs to bypass efflux pumps and enhance targeted delivery to tumor cells. oaepublish.comnih.govmdpi.com |

| Combination Therapies | Utilize multiple drugs that target different pathways simultaneously to enhance efficacy and prevent resistance. nih.govnih.gov |

| Drug Repurposing | Investigate existing non-oncology drugs for their potential to circumvent MDR. oaepublish.com |

Structure Activity Relationship Sar Studies of Podophyllotoxinone Derivatives

Elucidating Essential Structural Elements for Biological Activity

Role of the Polycyclic Skeleton

The rigid, multi-ring structure of the podophyllotoxinone skeleton is fundamental to its biological activity. This tetracyclic core, comprising rings A, B, C, and D, serves as a scaffold, positioning the various functional groups in a specific spatial orientation necessary for target binding. nih.gov The stereochemistry of the chiral centers within this skeleton is also crucial. For instance, the trans-fused lactone ring (D-ring) is a key feature, and its configuration significantly influences the molecule's activity. Modifications that alter the conformation of this polycyclic system, such as the aromatization of the C-ring, can lead to a substantial loss of potency, highlighting the importance of the native three-dimensional arrangement of the core structure. nih.gov

Influence of the Sugar Moiety

The attachment of sugar moieties to the this compound scaffold, a process known as glycosylation, can profoundly impact the compound's pharmacological profile. While this compound itself is an aglycone, studies on the parent compound, podophyllotoxin (B1678966), and its derivatives like etoposide (B1684455), have demonstrated the significance of glycosylation. For instance, stereospecific glycosylation at the C-4 position can alter the mechanism of action, shifting from tubulin inhibition to DNA topoisomerase II inhibition. nih.govresearchgate.net The nature of the sugar itself, its stereochemistry, and its linkage to the aglycone can affect solubility, cell permeability, and interaction with the target enzyme. nih.gov Glycoconjugates of podophyllotoxin have been explored as a strategy to enhance tumor cell targeting by exploiting the increased glucose transporter expression often observed in cancer cells. nih.gov

| Compound/Derivative | Sugar Moiety | Impact on Biological Activity |

| Etoposide | Glucoside at C-4 | Shifts activity to Topoisomerase II inhibition |

| Podophyllotoxin Glycoconjugates | Various Sugars | Potential for enhanced tumor cell uptake |

Positional and Functional Group Contributions to Efficacy

Beyond the foundational elements of the molecular scaffold, the specific substitutions and modifications at various positions on the this compound ring system play a pivotal role in fine-tuning its biological efficacy. The C-4 position and the C, D, and E rings have been identified as key hotspots for structural modification to enhance potency and modulate the mechanism of action.

Significance of C-4 Substitutions

The C-4 position of the this compound skeleton has been a major focus of synthetic modification to develop novel analogs with improved therapeutic properties. nih.gov The introduction of various substituents at this position can significantly influence the compound's biological activity. For example, the addition of bulky ester groups at C-4 has been shown to decrease cytotoxicity, suggesting that steric hindrance at this position is not well-tolerated for tubulin inhibition. chemrxiv.org However, other modifications, such as the introduction of specific amino or acyl groups, have led to compounds with potent anticancer activity. researchgate.net The nature of the substituent at C-4 can also influence the compound's mechanism of action, as exemplified by the shift from a tubulin inhibitor to a topoisomerase II inhibitor seen in derivatives like etoposide, which features a glycosidic linkage at this position. nih.govresearchgate.net

| C-4 Substituent | Effect on Activity |

| Bulky Ester Groups | Decreased Cytotoxicity chemrxiv.org |

| Glycosidic Moiety | Shift to Topoisomerase II Inhibition nih.govresearchgate.net |

| Specific Amino/Acyl Groups | Potent Anticancer Activity researchgate.net |

Effects of C-Ring, D-Lactone Ring, and E-Trimethoxyphenyl Ring Modifications

Modifications to the C-ring, D-lactone ring, and the E-trimethoxyphenyl ring are crucial for modulating the biological activity of this compound derivatives.

C-Ring: The C-ring is a critical component of the polycyclic skeleton. Aromatization of the C-ring, which results in a loss of chirality, generally leads to a significant decrease or complete loss of biological activity. nih.gov However, substitutions at the C-7 position can be tolerated. For example, the presence of a free hydroxyl group at C-7 contributes to cytotoxicity, though its removal does not drastically alter tubulin binding. nih.gov

D-Lactone Ring: The trans-fused γ-lactone D-ring is an essential structural feature for the antitumor activity of many this compound analogs. Isomerization from the more stable trans-lactone to the less stable cis-lactone configuration often results in a marked decrease in potency. This highlights the importance of the specific stereochemical arrangement of this ring for optimal interaction with its biological target. nih.gov Some studies have explored replacing the lactone with a lactam, which has in some cases yielded compounds with potent cytotoxicity. nih.govresearchgate.net

E-Trimethoxyphenyl Ring: The E-ring, a 3,4,5-trimethoxyphenyl group, is another key pharmacophore. The three methoxy (B1213986) groups on this ring are important for activity. Demethylation of the 4'-methoxy group, as seen in the lineage of etoposide, is a critical modification that contributes to the shift in mechanism towards topoisomerase II inhibition. nih.gov Modifications to the number and position of these methoxy groups can significantly impact the potency of the derivatives.

| Ring Modification | Key Findings |

| C-Ring | Aromatization leads to inactivity; C-7 substitutions are tolerated. nih.gov |

| D-Lactone Ring | Trans-fusion is crucial for activity; cis-fusion reduces potency. nih.gov |

| E-Trimethoxyphenyl Ring | 4'-demethylation can shift the mechanism of action. nih.gov |

Influence of Linker Length and Composition in Hybrid Molecules

The development of hybrid molecules incorporating this compound derivatives has emerged as a significant strategy to enhance their therapeutic profile. The linker connecting the this compound moiety to another molecule is a critical determinant of the hybrid's biological activity. Research has demonstrated that both the length and the chemical nature of this spacer are pivotal for optimizing efficacy.

The composition of the linker, often involving amino acids or dicarboxylic acids, plays a crucial role in the pharmacological properties of the resulting hybrids. For instance, hybrids of podophyllotoxin and bile acids have been synthesized using various amino acid linkers. In one study, a series of 30 new hybrids was created using six different bile acids and various amino acid spacers. The hybrid combining hyodeoxycholic acid with a 6-aminocaproic acid linker exhibited the most potent activity against the HepG2 human cancer cell line, with an IC50 value of 0.18 µM, and demonstrated high selectivity. nih.gov This highlights the importance of the linker's structure in achieving potent and selective anticancer activity.

Similarly, the length of the linker has been shown to be a critical factor. In a series of conjugates linking podophyllotoxin with 5-fluorouracil (B62378) (5-FU), different spacers were employed, and the resulting compounds showed varied cytotoxic activities. mdpi.com Another study on etoposide-amsacrine hybrids revealed that the linker's presence and composition were highly important for their biological profiles. A hybrid with an ethylene (B1197577) spacer was found to be more potent than both parent drugs, whereas a similar hybrid lacking this spacer was less potent and surprisingly targeted tubulin polymerization instead of topoisomerase II. mdpi.com This suggests that the linker can fundamentally alter the mechanism of action. Further evidence indicates that for certain derivatives, extended-length linkers lead to lower activity, underscoring that an optimal linker length is crucial for antiproliferative effects. mdpi.com

Table 1: Influence of Linker Composition on the Cytotoxic Activity of this compound Hybrids

| This compound Hybrid Partner | Linker Composition | Target Cell Line | IC50 (µM) | Source |

|---|---|---|---|---|

| Hyodeoxycholic Acid | 6-Aminocaproic Acid | HepG2 | 0.18 | nih.gov |

| Amsacrine | Ethylene Spacer | - | More potent than parent drugs | mdpi.com |

| Amsacrine | No Spacer | - | Less potent than parent drugs | mdpi.com |

SAR in Relation to Specific Molecular Targets (e.g., Tubulin, Topoisomerase II)

The structure-activity relationship (SAR) of this compound derivatives is strongly linked to their interaction with specific molecular targets, primarily tubulin and topoisomerase II. Subtle structural modifications to the this compound scaffold can shift the compound's primary target from one to the other, thereby altering its mechanism of action. chemrxiv.orgnih.gov

Podophyllotoxin itself is a potent inhibitor of tubulin polymerization, binding to the colchicine (B1669291) site and disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase. nih.govresearchgate.net Many derivatives have been designed to enhance this tubulin-targeting activity. For example, a series of novel podophyllotoxin derivatives (3A-3J) were synthesized, with compound 3D showing potent inhibitory activity against several human cancer cell lines and a strong effect on tubulin polymerization. nih.gov Molecular docking simulations confirmed that this compound fits well into the colchicine-binding pocket of tubulin. nih.gov Increasing steric hindrance at the C-4 position of the this compound structure, however, has been shown to cause a loss in potency against human cancer cells, suggesting that while C-4 modifications are tolerated, their bulkiness is a critical factor. chemrxiv.org

A key structural feature that dictates the switch from a tubulin inhibitor to a topoisomerase II inhibitor is the modification at the C-4 position of ring C and the demethylation at the C-4' position of the E ring. nih.gov The epipodophyllotoxins, such as etoposide and teniposide (B1684490), are prime examples of this targeted shift. chemrxiv.org These clinically used anticancer agents are characterized by a glycosidic moiety at the C-4 position. mdpi.com This modification, particularly a group in the beta configuration at C-4, results in compounds with greater inhibitory activity against DNA topoisomerase II and consequently, lower inhibitory activity against tubulin polymerization. nih.gov These derivatives function by stabilizing the covalent complex between topoisomerase II and DNA, leading to double-strand breaks in DNA and subsequent cell death. nih.govnih.gov

Table 2: SAR of this compound Derivatives for Tubulin vs. Topoisomerase II Inhibition

| Structural Modification | Primary Molecular Target | Resulting Mechanism of Action | Example Compound(s) | Source |

|---|---|---|---|---|

| Unmodified/Certain C-4 Acyl Analogs | Tubulin | Inhibition of microtubule polymerization, G2/M cell cycle arrest | Podophyllotoxin, Compound 3D | chemrxiv.orgresearchgate.netnih.gov |

| Glycosylation at C-4 (β configuration) & 4'-demethylation | Topoisomerase II | Stabilization of DNA-enzyme complex, DNA strand breaks | Etoposide, Teniposide | mdpi.comchemrxiv.orgnih.gov |

Correlation between Structural Features and O-Demethylation Metabolic Pathways

The metabolic pathway of O-demethylation, particularly at the 4'-position of the trimethoxyphenyl E-ring, is a critical factor influencing the biological activity of certain this compound derivatives. The presence or absence of the methyl group at this position can be a determining factor for the potency and mechanism of action of hybrid molecules and other analogues.

Research has indicated that for specific classes of this compound hybrids, 4'-O-demethylation is a prerequisite for their anticancer activity. mdpi.com For instance, in a study involving tetrahydrocurcumin-podophyllotoxin hybrids, it was found that the derivatives showed weak activity against the cancer cell lines tested. This suggested that the 4'-O-demethylation is a necessary step for these particular hybrid compounds to exert a significant cytotoxic effect. mdpi.com

This structural feature is most famously associated with the shift in activity from tubulin inhibition to topoisomerase II inhibition. The semisynthetic derivatives etoposide and teniposide, which are potent topoisomerase II inhibitors, both feature this 4'-O-demethylation in conjunction with a C-7 glycosidic moiety. mdpi.com This suggests a strong correlation between the O-demethylation at this specific position and the ability of the compound to effectively interact with topoisomerase II. The metabolic conversion of a precursor compound to its demethylated, active form can be a key step in its mechanism of action, highlighting the importance of considering metabolic pathways in the design and evaluation of new this compound derivatives.

Table 3: Impact of 4'-O-Demethylation on the Activity of this compound Derivatives

| Compound Type | Status of 4'-Position | Observed Biological Activity | Implication | Source |

|---|---|---|---|---|

| Tetrahydrocurcumin-podophyllotoxin hybrids | Methylated (4'-OCH3) | Weak anticancer activity | 4'-O-demethylation is necessary for activity | mdpi.com |

| Etoposide / Teniposide | Demethylated (4'-OH) | Potent Topoisomerase II inhibition | O-demethylation is a key feature for Topo II targeting | mdpi.comnih.gov |

Preclinical Investigations in Research Models

In vitro Research Models and Systems

The preclinical evaluation of podophyllotoxinone in various in vitro systems has provided significant insights into its potential as an anticancer agent. These studies have primarily focused on its effects on cell proliferation, the induction of programmed cell death, and the inhibition of specific molecular targets.

This compound and its derivatives have been subjected to extensive screening against a panel of human cancer cell lines to determine their antiproliferative capabilities. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been a key metric in these evaluations.

For instance, a novel podophyllotoxin (B1678966)–ATRA derivative demonstrated significant antiproliferative activity against human gastric cell lines MKN-45 and BGC-823, with IC50 values of 0.42 and 0.20 µM, respectively. nih.gov In another study, a podophyllotoxin–formononetin (B1673546) hybrid, compound 11a, was particularly effective against the human lung carcinoma (A549) cell line, showing an IC50 value of 0.8 µM, which was 2.5-fold more potent than the parent compound, podophyllotoxin. nih.gov Furthermore, podophyllotoxin–EGCG derivatives also exhibited good antiproliferative activity, with one non-methylated conjugate displaying an IC50 value of 2.2 µM against the A549 cell line. nih.gov

The cytotoxic effects of these compounds are not limited to a single cancer type. For example, capsaicin, when tested against HCT 116 p53-/- human colon cancer cells, showed an IC50 value of 19.67 ± 0.06 µM. nih.gov Similarly, the hexane (B92381) fraction of Senna alata extract exhibited a potent IC50 of 0.013 µg/mL against MCF-7 breast cancer cells. scielo.sa.cr Doxorubicin (B1662922), a standard chemotherapeutic agent, is often used as a reference and has shown strong cytotoxic and antiproliferative effects against various cell lines, including MDA-MB-231, HT-29, and HepG2. mdpi.comfrontiersin.org

Table 1: Antiproliferative Activity of this compound and Related Compounds in Various Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 Value |

|---|---|---|---|

| Podophyllotoxin–ATRA derivative | MKN-45 | Human Gastric | 0.42 µM |

| Podophyllotoxin–ATRA derivative | BGC-823 | Human Gastric | 0.20 µM |

| Podophyllotoxin–formononetin hybrid (11a) | A549 | Human Lung Carcinoma | 0.8 µM |

| Non-methylated EGCG–podophyllotoxin conjugate | A549 | Human Lung Carcinoma | 2.2 µM |

| Capsaicin | HCT 116 p53-/- | Human Colon | 19.67 ± 0.06 µM |

| Senna alata (hexane fraction) | MCF-7 | Breast Cancer | 0.013 µg/mL |

A critical aspect of anticancer drug evaluation is the ability to induce cell cycle arrest and apoptosis (programmed cell death). Podophyllotoxin and its derivatives have demonstrated efficacy in these areas across multiple studies.

In human colorectal cancer HCT116 cells, podophyllotoxin treatment led to a dose-dependent inhibition of cell growth and colony formation. nih.govnih.gov Further analysis revealed that this was accompanied by cell cycle arrest in the G2/M phase and a significant increase in apoptosis, as determined by annexin (B1180172) V/7-aminoactinomycin D double staining. nih.govnih.gov The induction of apoptosis was linked to an increase in reactive oxygen species (ROS), as pretreatment with the antioxidant N-acetyl-L-cysteine (NAC) prevented these effects. nih.govnih.gov Similarly, a dichloromethane (B109758) fraction from Toddalia asiatica induced G2/M phase cell cycle arrest and apoptosis in HT-29 colon cancer cells. frontiersin.org This was evidenced by the activation of initiator caspases-8 and -9, and the executor caspase-3. frontiersin.org

Another epimer, picropodophyllotoxin, was found to induce G1 phase cell cycle arrest and apoptosis in HCT116 cells. jmb.or.kr This was associated with a dose-dependent increase in the sub-G1 cell population. jmb.or.kr Mechanistically, podophyllotoxin-induced apoptosis in HCT116 cells involves the p38 MAPK signaling pathway, loss of mitochondrial membrane potential, and multi-caspase activation. nih.govnih.gov Resveratrol has also been shown to block RA-FLS cells at the G2/M stage and induce apoptosis by upregulating p53. archivesofmedicalscience.com

The mechanism of action of many anticancer drugs involves the inhibition of specific enzymes crucial for cancer cell survival and proliferation. Assays with purified molecular targets are therefore essential for understanding how these compounds work.

Podophyllotoxin and its derivatives are known to target topoisomerases, enzymes that play a key role in DNA replication and repair. nih.gov The inhibition of these enzymes can lead to DNA damage and ultimately, cell death. Another important target is tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in the repair of topoisomerase I-DNA complexes. nih.gov Inhibition of TDP1 can enhance the efficacy of topoisomerase I inhibitors. nih.gov High-throughput screening assays have been developed to identify inhibitors of enzymes like deubiquitinating enzymes (DUBs), which are implicated in various cancers. drugtargetreview.com These assays often use purified recombinant enzymes and substrates to measure inhibitory activity. drugtargetreview.com

The development of multi-target-directed ligands (MTDLs) that can inhibit multiple enzymes, such as monoamine oxidases (MAO) and cholinesterases (ChE), is a growing area of research. nih.gov Careful kinetic analysis is required to ensure that the inhibitory effects on each target are maintained in the MTDL. nih.gov Activity-based probes (ABPs) are also utilized to identify selective substrates for high-throughput screening assays in complex biological samples, which is particularly useful when purified enzymes are difficult to obtain. plos.org

Podophyllotoxin derivatives have shown promise as chemosensitizing agents, meaning they can enhance the effectiveness of other chemotherapy drugs. This approach can potentially lead to more effective cancer treatments with reduced side effects.